N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide
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Overview
Description
N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a furan ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with cysteine residues in proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, which are used as antimalarial agents.
Furan derivatives: Such as furan-2-carboxylic acid and 2-methylfuran, which have various industrial applications.
Uniqueness
N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide is unique due to its combination of a quinoline core, a furan ring, and a sulfanyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
6792-38-7 |
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Molecular Formula |
C22H18N2O2S2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methylsulfanylphenyl)sulfanylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N2O2S2/c1-27-16-7-4-8-17(12-16)28-21-13-19(18-9-2-3-10-20(18)24-21)22(25)23-14-15-6-5-11-26-15/h2-13H,14H2,1H3,(H,23,25) |
InChI Key |
WUZILYNSACASND-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC=C1)SC2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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